molecular formula C18H18FN5O3 B2922580 6-(2-Fluorophenyl)-2-(2-methoxyethyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione CAS No. 878729-61-4

6-(2-Fluorophenyl)-2-(2-methoxyethyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione

Cat. No. B2922580
CAS RN: 878729-61-4
M. Wt: 371.372
InChI Key: GJBUTTBHUACQLK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(2-Fluorophenyl)-2-(2-methoxyethyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione is a useful research compound. Its molecular formula is C18H18FN5O3 and its molecular weight is 371.372. The purity is usually 95%.
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Scientific Research Applications

Chemical Synthesis and Characterization

The influence of electron delocalization on the stability and structure of N-heterocyclic carbene precursors, including derivatives with imidazolidine-4,5-dione skeletons, highlights the reactivity and potential applications of such compounds in developing new chemical entities. Studies such as those by Hobbs et al. (2010) explore the synthesis and structural analysis of compounds with fluorophenyl and methoxyethyl groups, providing insights into their chemical behavior and stability under various conditions (Hobbs et al., 2010).

Spectroscopic Properties and Fluorescence Studies

Research by Doğru et al. (2015) on the synthesis and spectroscopic characterization of Y-shaped fluorophores with imidazole cores containing crown ether moieties extends the understanding of how structural variations influence photophysical properties. These studies demonstrate the potential of such compounds for applications in materials science and fluorescence-based technologies (Doğru et al., 2015).

Potential Biological and Medicinal Applications

While the explicit chemical structure of interest here may not directly appear in the referenced studies, the methodologies and characterizations of related imidazole and purine derivatives provide a foundation for understanding potential bioactive applications. For instance, the synthesis and cytotoxic activity of fluorine-containing derivatives as examined by Khlebnikova et al. (2020), suggest avenues for the development of compounds with potential therapeutic benefits, particularly in the realm of anticancer agents (Khlebnikova et al., 2020).

properties

IUPAC Name

6-(2-fluorophenyl)-2-(2-methoxyethyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18FN5O3/c1-11-10-23-14-15(21(2)18(26)22(16(14)25)8-9-27-3)20-17(23)24(11)13-7-5-4-6-12(13)19/h4-7,10H,8-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJBUTTBHUACQLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C3=C(N=C2N1C4=CC=CC=C4F)N(C(=O)N(C3=O)CCOC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18FN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-(2-fluorophenyl)-3-(2-methoxyethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

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